molecular formula C38H64N12O8 B10795529 Arg-arg-pro-tyr-ile-leu

Arg-arg-pro-tyr-ile-leu

Cat. No.: B10795529
M. Wt: 817.0 g/mol
InChI Key: DQDBCHHEIKQPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurotensin (8-13) is a tridecapeptide hormone fragment derived from the endogenous peptide hormone neurotensin. Neurotensin is known to transmit signals primarily via the G-protein-coupled receptor subtypes neurotensin receptor 1 and neurotensin receptor 2. Neurotensin receptor 1 is involved in the modulation of dopaminergic signal transduction, while neurotensin receptor 2 is linked to the mediation of antinociceptive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neurotensin (8-13) involves solid-phase peptide synthesis techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process typically involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection steps using trifluoroacetic acid .

Industrial Production Methods

Industrial production of neurotensin (8-13) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Neurotensin (8-13) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized and reduced forms of neurotensin (8-13), as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Neurotensin (8-13) has a wide range of scientific research applications:

Mechanism of Action

Neurotensin (8-13) exerts its effects by binding to neurotensin receptors, primarily neurotensin receptor 1 and neurotensin receptor 2. Upon binding, it activates G-protein-coupled receptor signaling pathways, leading to various physiological responses. In the central nervous system, it modulates dopaminergic pathways, influencing activities such as antinociception, hypothermia, and increased locomotor activity .

Comparison with Similar Compounds

Neurotensin (8-13) can be compared with other neuropeptides such as neuromedin N. Both peptides bind to neurotensin receptors, but neurotensin (8-13) has a higher affinity and selectivity for neurotensin receptor 1. This makes neurotensin (8-13) more effective in modulating dopaminergic signaling and producing antinociceptive effects .

Similar Compounds

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDBCHHEIKQPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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